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Abstract
N-Methylparoxetine, a tertiary amine and a derivative of the well-known selective serotonin

reuptake inhibitor (SSRI) paroxetine, has been identified primarily as a synthetic precursor and

a potential impurity in the manufacturing of its parent compound.[1][2][3][4][5] While not

developed as a therapeutic agent itself, its initial characterization has revealed significant

biological activity, including potent inhibition of the serotonin transporter and induction of

apoptosis in cancer cell lines. This technical guide provides an in-depth overview of the

discovery and initial characterization of N-Methylparoxetine, presenting key quantitative data,

detailed experimental protocols, and visual representations of its synthesis and signaling

pathways.

Introduction
N-Methylparoxetine, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-

fluorophenyl)-1-methyl-piperidine, is structurally analogous to paroxetine with the substitution of

a methyl group on the piperidine nitrogen.[1][4] This modification classifies it as a tertiary

amine. Its primary significance in the pharmaceutical landscape has been as a key

intermediate in the synthesis of paroxetine.[2][3] However, its inherent pharmacological activity

warrants a closer examination for research and drug development purposes. This document
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collates the available scientific information to provide a comprehensive technical resource on

N-Methylparoxetine.

Physicochemical Properties
A summary of the key physicochemical properties of N-Methylparoxetine is presented in Table

1.

Property Value Reference

Molecular Formula C20H22FNO3 [1][2][5]

Molecular Weight 343.4 g/mol [1][2][5]

CAS Number 110429-36-2 [2][3][5]

Appearance Crystalline solid [6]

Purity ≥98% [6]

Solubility
DMF: 33 mg/ml, DMSO: 20

mg/ml, Ethanol: 20 mg/ml
[6]

Synthesis
The synthesis of N-Methylparoxetine is a multi-step process, a key part of which involves the

reaction of a chiral sulfonate derivative with sesamol.[2][7]

Synthetic Workflow
The following diagram illustrates a common synthetic route to N-Methylparoxetine.
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Reaction Product(-) trans-4-(4'-fluorophenyl)-3-
(methylsulphonyloxymethyl)-1-methylpiperidine

Condensation Reaction

Sesamol
(3,4-methylenedioxyphenol)

N-MethylparoxetineYield: ~25-97.5%

Click to download full resolution via product page

Caption: Synthetic pathway for N-Methylparoxetine.

Experimental Protocol: Synthesis of N-Methylparoxetine
This protocol is adapted from a patented method for the preparation of (-) Trans-N-methyl

paroxetine.[7]

Reaction Setup: To a 500 ml 4-necked round-bottom flask at 28-30°C, add 10 g (0.033 mol)

of (3S,4R)-trans-4-(4-fluorophenyl)-1-methyl-3-methylsulphonyloxypiperidine and 30 ml of

methyl isobutyl ketone (MIBK). Stir the contents until the solid is completely dissolved.

Addition of Reagents: Add 4.6 g (0.033 mol) of Sesamol to the flask at 28-30°C and stir until

dissolved. Subsequently, add 6.7 g (0.0483 mol) of dry potassium carbonate to the reaction

mixture under stirring.

Reaction Conditions: Reflux the reaction mixture at 118-120°C and remove water

azeotropically for 5 hours to drive the reaction to completion.

Work-up: Dilute the reaction mass with 100 ml of distilled water at 60°C and stir for 15

minutes.

Isolation and Purification: Concentrate the mass under vacuum to remove solvents and

obtain a residue. Add 50 ml of isopropanol (IPA) to the residue and heat to 60°C to obtain a

homogeneous solution. Add 60 ml of distilled water under stirring at 60°C for 30 minutes.

Cool the resulting slurry to 15°C and stir for 60 minutes.
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Filtration and Washing: Filter the slurry at 15°C and wash the wet cake with 45 ml of distilled

water at 28-30°C.

Final Purification: Reslurry the wet cake using 15 ml of n-hexane at 28-30°C and stir for 60

minutes. Filter the solid, wash with 10 ml of n-hexane at 28-30°C, and dry the material to

obtain N-Methylparoxetine.

Pharmacological Characterization
The initial pharmacological characterization of N-Methylparoxetine has focused on its

interaction with the serotonin transporter (SERT).

Quantitative Pharmacological Data
Parameter Value Assay Reference

Ki 4.3 nM

[3H]paroxetine binding

to rat cortical

membranes

[3]

IC50 22 nM

Serotonin (5-HT)

uptake in rat brain

synaptosomes

[3]

IC50 (Cell

Proliferation)

36.97 µM (NCI-H1299

cells)
CCK-8 assay [3]

IC50 (Cell

Proliferation)

45.43 µM (NCI-H1650

cells)
CCK-8 assay [3]

Experimental Protocols
This protocol is a representative method based on standard procedures for radioligand binding

assays with [3H]paroxetine.[8][9]

Tissue Preparation: Homogenize rat cortical tissue in 10 volumes of ice-cold 50 mM Tris-HCl

buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend

the pellet in fresh buffer and repeat the centrifugation step.

Assay Setup: In a final volume of 500 µl, combine:
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100 µl of radioligand ([3H]paroxetine, final concentration ~0.1 nM)

50 µl of competing ligand (N-Methylparoxetine at various concentrations) or buffer (for

total binding) or a saturating concentration of a known SERT inhibitor like fluoxetine (for

non-specific binding).

350 µl of the prepared membrane homogenate (final protein concentration ~100-200 µ

g/well ).

Incubation: Incubate the mixture at 25°C for 60 minutes.

Termination and Filtration: Terminate the incubation by rapid filtration through Whatman GF/B

filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with 4 ml of ice-cold

buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the Ki value for N-Methylparoxetine using the Cheng-Prusoff equation.

This is a representative protocol for measuring serotonin uptake inhibition in rat brain

synaptosomes.[1][10]

Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue (e.g., cortex or

striatum) using a sucrose gradient centrifugation method. Resuspend the final synaptosomal

pellet in Krebs-phosphate assay buffer.

Assay Setup: Pre-incubate the synaptosomal suspension with various concentrations of N-
Methylparoxetine or vehicle for 10-15 minutes at 37°C.

Uptake Initiation: Initiate serotonin uptake by adding a mixture of [3H]serotonin (final

concentration ~10 nM) and unlabeled serotonin.

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

Termination and Filtration: Terminate the uptake by rapid filtration through Whatman GF/B

filters and wash immediately with ice-cold assay buffer.
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Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.

Data Analysis: Determine the concentration of N-Methylparoxetine that inhibits 50% of the

specific serotonin uptake (IC50) by non-linear regression analysis.

Activity in Cancer Cell Lines
Recent studies have explored the effects of N-Methylparoxetine in non-small cell lung cancer

(NSCLC) cells, revealing its ability to induce apoptosis.[3][10]

Signaling Pathway: Induction of Apoptosis via ROS-
MAPK Pathway
N-Methylparoxetine has been shown to induce apoptosis in NSCLC cells by activating the

ROS-MAPK signaling pathway.[3][10]

N-Methylparoxetine

Increased Reactive
Oxygen Species (ROS)

MAPK Activation
(p38, JNK)

Cleaved Caspase-3
(Activation)

Cleaved PARP
(Activation)

Apoptosis
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Click to download full resolution via product page

Caption: N-Methylparoxetine-induced apoptotic signaling.

Experimental Protocol: Apoptosis Assay in NSCLC Cells
This protocol is based on the methodology described for investigating N-Methylparoxetine-

induced apoptosis in NSCLC cells.[3]

Cell Culture: Culture human non-small cell lung cancer cell lines (e.g., NCI-H1299, NCI-

H1650) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in

a humidified atmosphere with 5% CO2.

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells

with varying concentrations of N-Methylparoxetine (e.g., 0, 20, 40, 60 µM) for 24 hours.

Apoptosis Detection (Annexin V/PI Staining):

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension

according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection

Kit).

Incubate for 15 minutes at room temperature in the dark.

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive

and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis Markers:

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline

with Tween 20 (TBST).

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved

PARP overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Metabolism (Prospective)
Specific pharmacokinetic and metabolic stability data for N-Methylparoxetine are not readily

available in the public domain. However, based on its structural relationship to paroxetine, its

metabolic fate is likely to be influenced by the cytochrome P450 (CYP) enzyme system,

particularly CYP2D6, which is the primary enzyme responsible for paroxetine metabolism.[11]

[12]

Experimental Workflow for Metabolic Stability
Assessment
The following diagram outlines a typical workflow for assessing the in vitro metabolic stability of

a compound like N-Methylparoxetine.
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Caption: In vitro metabolic stability workflow.

Representative Protocol for Metabolic Stability in Liver
Microsomes
This is a generalized protocol for determining the in vitro metabolic stability of a test compound.

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g.,

human, rat) in a phosphate buffer (pH 7.4).
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Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

Initiation of Reaction: Initiate the metabolic reaction by adding N-Methylparoxetine (final

concentration, e.g., 1 µM) and an NADPH-generating system.

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of

the reaction mixture and immediately quench the reaction by adding a cold organic solvent

(e.g., acetonitrile) containing an internal standard.

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to quantify the remaining amount of N-Methylparoxetine at each

time point.

Data Analysis: Plot the natural logarithm of the percentage of N-Methylparoxetine
remaining versus time. From the slope of the linear regression, calculate the in vitro half-life

(t½) and the intrinsic clearance (CLint).

Conclusion
N-Methylparoxetine, while primarily recognized as an intermediate in the synthesis of

paroxetine, possesses notable biological activities that merit further investigation. Its potent

inhibition of the serotonin transporter, coupled with its pro-apoptotic effects in cancer cells

through the ROS-MAPK pathway, suggests a potential for this compound or its derivatives in

different therapeutic areas. The experimental protocols and data presented in this technical

guide provide a foundational resource for researchers interested in exploring the pharmacology

and therapeutic potential of N-Methylparoxetine. Further studies are warranted to fully

elucidate its pharmacokinetic profile, metabolic fate, and in vivo efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679036?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

